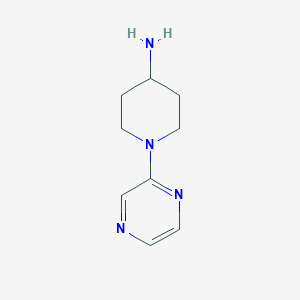

1-(2-Pyrazinyl)-4-piperidinamine

Description

Significance of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are among the most important structural motifs in the field of pharmacology. Statistical analyses of approved pharmaceuticals reveal their dominance; it is estimated that over 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing rings being the most frequent. rsc.org Furthermore, an analysis of the U.S. FDA database showed that approximately 60% of all unique small-molecule drugs contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.comrsc.org

The widespread importance of these structures can be attributed to several key factors. They are abundant in nature, forming the core of numerous essential biomolecules such as vitamins (e.g., thiamine, riboflavin), hormones, and alkaloids (e.g., morphine, nicotine). rsc.orgmdpi.com This natural prevalence means that biological systems are inherently equipped to interact with them. In drug design, nitrogen heterocycles serve as versatile scaffolds that can be readily modified to fine-tune a molecule's pharmacological profile. mdpi.com The nitrogen atoms can act as hydrogen bond donors or acceptors, enabling strong and specific interactions with biological targets like proteins and nucleic acids. rsc.orgacs.org This ability to form hydrogen bonds is a crucial factor in the anti-cancer activity of many N-heterocyclic agents. rsc.org Their structural diversity and functional adaptability allow them to mimic endogenous metabolites and natural products, making them privileged structures in the quest for novel drugs. openmedicinalchemistryjournal.comelsevierpure.com

Overview of Pyrazine (B50134) and Piperidine (B6355638) Moieties as Pharmacophores

Among the vast array of nitrogen heterocycles, pyrazine and piperidine are two of the most prominent and frequently utilized scaffolds in drug development. A pharmacophore is defined as the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.

Pyrazine , a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is recognized as a key pharmacophore. medchemexpress.com As an electron-deficient (or electron-poor) aromatic system, it possesses unique electronic properties. medchemexpress.compharmablock.com The nitrogen atoms are not only integral to its aromaticity but also serve as hydrogen bond acceptors, a feature frequently exploited in the design of kinase inhibitors where they interact with the hinge region of the enzyme. acs.orgpharmablock.com Pyrazine is often used as a bioisostere for other aromatic rings like benzene (B151609) or pyridine (B92270) to modulate a compound's properties, including solubility, metabolic stability, and target affinity. pharmablock.com Its presence is noted in drugs with a wide range of applications, including anticancer, anti-inflammatory, and antimicrobial agents. medchemexpress.comsemanticscholar.orgresearchgate.net

Piperidine , a saturated six-membered heterocycle with a single nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. nih.gov Found in more than twenty classes of pharmaceuticals and a multitude of natural alkaloids, it is considered a privileged fragment for drug design. nih.govresearchgate.netencyclopedia.pub Unlike the planar, aromatic pyrazine, the piperidine ring adopts a flexible, three-dimensional chair conformation. wikipedia.org This non-planar structure is crucial for orienting substituents in precise spatial arrangements to optimize binding with target proteins. The piperidine scaffold is valued for its ability to improve the pharmacokinetic profile of a drug candidate and is a core component in drugs targeting the central nervous system, as well as those with anticancer, antiviral, and analgesic properties. researchgate.netontosight.ai

Historical Context of Pyrazine and Piperidine Integration in Bioactive Compounds

The integration of pyrazine and piperidine rings into bioactive compounds has a rich history, evolving from the study of natural products to the rational design of synthetic drugs.

The piperidine skeleton has been known to medicine for centuries through its presence in potent alkaloids. Morphine, the powerful analgesic isolated from the opium poppy, and atropine, used to treat bradycardia, both feature a fused piperidine ring system. mdpi.comencyclopedia.pub These natural products demonstrated the profound physiological effects achievable with this scaffold, inspiring chemists to synthesize countless derivatives. Today, synthetic piperidine-containing drugs are widespread and include well-known medications such as the stimulant methylphenidate (Ritalin) and the antipsychotic haloperidol. encyclopedia.pubwikipedia.org

The pyrazine ring, while also found in nature (e.g., in coffee and roasted foods, contributing to their flavor), gained significant prominence in medicinal chemistry in the 20th century. semanticscholar.orgndl.gov.in A landmark example is Pyrazinamide, a first-line medication for the treatment of tuberculosis developed in the 1950s. researchgate.netnih.gov More recently, the pyrazine moiety has been incorporated into cutting-edge therapeutics like Bortezomib, the first-in-class proteasome inhibitor for treating multiple myeloma, and Varenicline, used for smoking cessation. researchgate.netmdpi.com The inclusion of these pyrazine-containing drugs in the World Health Organization's Model List of Essential Medicines highlights the scaffold's therapeutic importance. mdpi.com

The historical success of both individual scaffolds has naturally led to their combined use in more complex molecular architectures.

Rationale for Investigating the 1-(2-Pyrazinyl)-4-piperidinamine Scaffold

The rationale for designing and investigating hybrid molecules like this compound is rooted in the principles of modern drug discovery, which often involves combining established pharmacophores to create novel agents with improved or synergistic properties.

This specific scaffold marries the distinct features of its two constituent heterocycles:

The Pyrazine Moiety: Provides an aromatic, electron-deficient system capable of critical hydrogen bonding and π-stacking interactions with biological targets. Its presence can confer specific activities, such as kinase inhibition. acs.orgpharmablock.com

The Piperidine Moiety: Offers a flexible, three-dimensional, and saturated scaffold. This allows for the precise positioning of functional groups in space, which is essential for optimizing target engagement and selectivity. The piperidine ring is also a key modulator of physicochemical properties like solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govresearchgate.net

The 4-Aminopiperidine (B84694) Linker: The amine group at the 4-position of the piperidine ring serves as a crucial handle. It provides a point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). It can also act as a key interaction point itself, for instance, as a hydrogen bond donor or as a basic center that can be protonated at physiological pH, influencing solubility and target binding.

The coupling of two or more pharmacologically important scaffolds is a well-established strategy to produce hybrid molecules with potentially enhanced biological activity. nih.gov By linking the pyrazine ring to the 4-aminopiperidine core, medicinal chemists aim to create a molecule that can simultaneously engage with different pockets or domains of a biological target, or even interact with multiple targets. This approach has been successfully used to develop multi-target directed ligands, for instance, in the complex field of Alzheimer's disease, where compounds combining piperidine and other moieties have shown promise. nih.gov The investigation of the this compound scaffold is therefore a logical step in the exploration of new chemical space, leveraging the proven attributes of its components to discover novel therapeutic agents.

Data Tables

Table 1: Examples of Marketed Drugs Containing Pyrazine or Piperidine Scaffolds

| Drug Name | Core Scaffold | Therapeutic Class |

| Pyrazinamide | Pyrazine | Antitubercular researchgate.net |

| Bortezomib | Pyrazine | Anticancer (Proteasome Inhibitor) mdpi.com |

| Glipizide | Pyrazine | Antidiabetic pharmablock.com |

| Varenicline | Pyrazine | Smoking Cessation Aid researchgate.net |

| Amiloride | Pyrazine | Diuretic mdpi.com |

| Methylphenidate | Piperidine | CNS Stimulant wikipedia.org |

| Haloperidol | Piperidine | Antipsychotic |

| Donepezil | Piperidine | Alzheimer's Disease (Cholinesterase Inhibitor) nih.gov |

| Minoxidil | Piperidine | Vasodilator (Hair Loss Treatment) wikipedia.org |

| Morphine | Piperidine (fused) | Opioid Analgesic encyclopedia.pub |

Table 2: Properties of Pyrazine and Piperidine as Pharmacophores

| Feature | Pyrazine | Piperidine |

| Structure | 6-membered aromatic ring | 6-membered saturated ring nih.gov |

| Nitrogen Atoms | Two (at positions 1 and 4) mdpi.com | One wikipedia.org |

| Geometry | Planar pharmablock.com | Non-planar (Chair conformation) wikipedia.org |

| Key Interactions | Hydrogen bond acceptor, π-stacking acs.org | Hydrogen bond acceptor/donor (N-H), precise 3D orientation of substituents encyclopedia.pub |

| Common Role | Bioisostere, kinase hinge binder pharmablock.com | Scaffold for CNS agents, improving pharmacokinetics researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-pyrazin-2-ylpiperidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c10-8-1-5-13(6-2-8)9-7-11-3-4-12-9/h3-4,7-8H,1-2,5-6,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIUKRCSLWXOOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=NC=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Pyrazinyl 4 Piperidinamine and Analogues

Established Synthetic Routes to the 1-(2-Pyrazinyl)-4-piperidinamine Core Structure

Nucleophilic Substitution Reactions with Pyrazine (B50134) Halides

A primary and well-established method for the synthesis of the this compound core involves the nucleophilic aromatic substitution (SNAr) reaction between a halogenated pyrazine and 4-aminopiperidine (B84694) or a protected derivative. Typically, 2-chloropyrazine (B57796) or 2-bromopyrazine (B1269915) serves as the electrophilic partner. The nitrogen atom of the piperidine (B6355638) ring acts as the nucleophile, displacing the halide on the pyrazine ring.

This reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction and to facilitate the nucleophilic attack. The choice of solvent and reaction temperature can influence the reaction rate and yield.

| Reactants | Reagents & Conditions | Product | Yield (%) |

| 2-Chloropyrazine, 4-Aminopiperidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, CH₃CN), Heat | This compound | Varies |

| 2-Bromopyrazine, tert-butyl (piperidin-4-yl)carbamate | Pd catalyst, Ligand, Base, Solvent | tert-butyl (1-(pyrazin-2-yl)piperidin-4-yl)carbamate | Varies |

This table represents a general scheme. Actual yields and conditions may vary based on specific literature procedures.

Reductive Amination Approaches

Reductive amination provides an alternative route to the this compound scaffold. researchgate.net This two-step, one-pot process typically involves the reaction of a pyrazine-containing ketone with an amine, followed by reduction of the in situ-formed imine or enamine. pearson.comorganic-chemistry.org For instance, the reaction of pyrazinyl-4-one with a suitable amine in the presence of a reducing agent can yield the desired product.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu The choice of reducing agent is critical, as it must be mild enough to selectively reduce the iminium ion in the presence of the starting ketone.

| Ketone Precursor | Amine | Reducing Agent | Product |

| Pyrazin-2-yl(piperidin-4-yl)methanone | Ammonia | NaBH(OAc)₃ | This compound |

| 1-Boc-4-oxopiperidine | 2-Aminopyrazine | NaBH₃CN | tert-butyl 4-((pyrazin-2-yl)amino)piperidine-1-carboxylate |

This table illustrates potential reductive amination strategies. Specific examples and yields would be found in relevant chemical literature.

Advanced Synthetic Strategies for Piperidine Ring Formation

In addition to building the pyrazinyl-piperidine linkage directly, advanced synthetic methods focus on constructing the piperidine ring itself from acyclic precursors already containing the pyrazine moiety. These strategies offer access to a wider range of substituted analogues.

Intramolecular Cyclization Methods (e.g., Aza-Heck, Radical-Mediated)

Aza-Heck Cyclization: The intramolecular aza-Heck reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles, including piperidines. nih.govrsc.orgnih.gov This palladium-catalyzed reaction involves the cyclization of an alkenyl amine derivative. thieme-connect.comacs.org For the synthesis of a this compound analogue, a precursor containing a pyrazinyl amine and a suitably positioned alkene would be required. The reaction proceeds via an intramolecular aminopalladation followed by β-hydride elimination to form the piperidine ring. rsc.org

Radical-Mediated Cyclization: Radical cyclizations offer another avenue to piperidine rings. acs.orgnih.govrsc.org These reactions typically involve the generation of a radical on a nitrogen-containing side chain, which then attacks an appropriately placed double bond to form the six-membered ring. mdpi.comnih.gov For example, a precursor with a pyrazinyl group attached to a nitrogen atom and an alkenyl or alkynyl group at a suitable distance could be cyclized using a radical initiator like AIBN (azobisisobutyronitrile) and a reducing agent such as tributyltin hydride. researchgate.net

| Cyclization Method | General Precursor Structure | Catalyst/Initiator | Key Features |

| Aza-Heck | N-(alkenyl)-N-(pyrazin-2-yl)amine derivative | Palladium catalyst, Ligand, Base | High functional group tolerance, potential for asymmetric synthesis. nih.govthieme-connect.comacs.org |

| Radical-Mediated | Pyrazinyl-substituted aminoalkene or -alkyne | Radical initiator (e.g., AIBN), Reducing agent (e.g., Bu₃SnH) | Can form highly substituted piperidines, stereoselectivity can be controlled. acs.orgnih.govrsc.org |

Catalytic Hydrogenation of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine derivatives is a fundamental method for the synthesis of piperidines. chemrxiv.orgdicp.ac.cnscholaris.ca To apply this to the synthesis of this compound analogues, a precursor containing both a pyrazine and a pyridine ring would be necessary. The selective hydrogenation of the pyridine ring in the presence of the pyrazine ring can be challenging and often requires careful selection of the catalyst and reaction conditions. nih.gov

Heterogeneous catalysts such as platinum oxide (PtO₂), palladium on carbon (Pd/C), and rhodium on alumina (B75360) (Rh/Al₂O₃) are commonly employed. acs.org Homogeneous catalysts, like certain iridium or rhodium complexes, can also be used and may offer higher selectivity. chemrxiv.orgdicp.ac.cn

| Precursor | Catalyst | Hydrogen Source | Conditions |

| 2-(Pyridin-4-yl)pyrazine | PtO₂, Pd/C, or Rh/Al₂O₃ | H₂ gas | High pressure, elevated temperature |

| Substituted 2-(pyridin-4-yl)pyrazine | [Ir(cod)(PCy₃)(py)]PF₆ | H₂ gas | Milder conditions may be possible |

This table provides illustrative examples. The feasibility and conditions for selective hydrogenation would need experimental validation.

Hydrosilylation-Based Cyclizations

Hydrosilylation, the addition of a silicon-hydrogen bond across a double or triple bond, can be utilized in cyclization reactions to form piperidines. nih.gov An intramolecular hydrosilylation of an unsaturated amine containing a pyrazinyl group could lead to the formation of a piperidine ring. This reaction is typically catalyzed by transition metal complexes, often based on rhodium or platinum. The initial cyclization product would be a silylated piperidine, which can then be converted to the desired product.

Derivativatization Strategies for Structural Modification

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. These modifications are generally categorized into three main areas: reactions on the pyrazine ring, alterations at the piperidine nitrogen and carbon atoms, and the attachment of linkers and side chains to the 4-amino group of the piperidine ring.

The pyrazine ring of this compound is a key site for derivatization to modulate the electronic and steric properties of the molecule. While the pyrazine ring is electron-deficient, making it less reactive towards electrophilic substitution, it is amenable to nucleophilic substitution, particularly when a leaving group is present.

A common strategy involves the use of a halogenated pyrazine precursor, such as 2-chloropyrazine or 2-bromopyrazine. These precursors readily undergo nucleophilic aromatic substitution (SNAr) with 4-aminopiperidine derivatives. The reactivity can be enhanced by the presence of electron-withdrawing groups on the pyrazine ring.

Further modifications can be achieved through cross-coupling reactions. For instance, a bromo- or chloro-substituent on the pyrazine ring can be replaced with various groups using palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Buchwald-Hartwig reactions. These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups.

Table 1: Examples of Substitution Reactions on the Pyrazine Ring

| Starting Material | Reagent/Catalyst | Reaction Type | Product |

| 2-Chloropyrazine | 4-Aminopiperidine | Nucleophilic Aromatic Substitution | This compound |

| 2-Bromo-5-methylpyrazine | 4-Aminopiperidine | Nucleophilic Aromatic Substitution | 1-(5-Methylpyrazin-2-yl)-4-piperidinamine |

| 1-(5-Bromopyrazin-2-yl)-4-piperidinamine | Phenylboronic acid, Pd(PPh3)4, Na2CO3 | Suzuki Coupling | 1-(5-Phenylpyrazin-2-yl)-4-piperidinamine |

The piperidine ring provides another avenue for structural diversification. The secondary amine of a piperidine precursor can be a site for various chemical transformations before its coupling with the pyrazine ring.

Modifications at the carbon positions of the piperidine ring are also possible. The synthesis can start from substituted piperidones, which can be converted to the corresponding 4-aminopiperidines through reductive amination. This allows for the introduction of substituents at positions 2, 3, 5, and 6 of the piperidine ring, offering control over the stereochemistry and steric bulk of the final compound.

Table 2: Examples of Modifications at the Piperidine Positions

| Starting Material | Reagent/Catalyst | Position of Modification | Product |

| 1-Boc-4-aminopiperidine | 2-Chloropyrazine | Piperidine Nitrogen (post-coupling) | This compound (after Boc deprotection) |

| 3-Methyl-4-piperidone | NH3, H2, Raney Ni | Piperidine Carbon (pre-coupling) | 1-(2-Pyrazinyl)-3-methyl-4-piperidinamine |

| 4-Oxopiperidinium chloride | NaBH(OAc)3, Benzylamine | Piperidine Nitrogen (pre-coupling) | 1-Benzyl-4-aminopiperidine |

The primary amino group at the 4-position of the piperidine ring is the most common site for the introduction of linkers and a wide variety of side chains. This is typically achieved through acylation or reductive amination reactions.

Acylation of this compound with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of amide derivatives. A diverse range of acids can be used, introducing aliphatic, aromatic, and heterocyclic side chains. The use of bifunctional linkers can also allow for the connection of two pyrazinyl-piperidinamine units or the attachment of larger molecular entities.

Reductive amination with aldehydes or ketones provides another versatile method for introducing a wide array of substituents. This reaction forms a secondary amine linkage, which can be advantageous for maintaining a degree of flexibility in the side chain.

These derivatization strategies have been instrumental in the development of libraries of this compound analogues for various research applications.

Table 3: Examples of Linker and Side Chain Introduction

| Starting Material | Reagent/Catalyst | Linkage Type | Product Example |

| This compound | Acetic anhydride | Amide | N-(1-(Pyrazin-2-yl)piperidin-4-yl)acetamide |

| This compound | Benzaldehyde, NaBH(OAc)3 | Secondary Amine | N-Benzyl-1-(pyrazin-2-yl)piperidin-4-amine |

| This compound | 4-Fluorobenzoyl chloride | Amide | N-(1-(Pyrazin-2-yl)piperidin-4-yl)-4-fluorobenzamide |

Biological Activities and Pharmacological Potential of the 1 2 Pyrazinyl 4 Piperidinamine Scaffold

Overview of Biological Target Identification and Validation for Heterocyclic Amines

Heterocyclic amines are a broad class of compounds that include a ring structure with at least two different elements and an amine group. wikipedia.org Their biological functions are varied, ranging from essential vitamins to potent carcinogens. wikipedia.org The identification of molecular targets for these compounds is crucial for understanding their mechanisms of action and for the development of new therapeutic agents. mdpi.com

The process of target identification for heterocyclic amines often involves screening these compounds against a panel of known biological receptors, enzymes, and other proteins. researchgate.net Techniques such as reporter gene assays can be employed to identify interactions with specific cellular pathways. researchgate.net For instance, studies have used CALUX® reporter gene assays to screen for molecular targets of carcinogenic heterocyclic aromatic amines, identifying interactions with receptors like the estrogen receptor α (ERα) and proteins involved in cellular stress response like Nrf2. researchgate.net

Once a potential target is identified, validation is necessary to confirm that modulation of this target by the heterocyclic amine is responsible for the observed biological effect. This often involves a combination of in vitro and in vivo studies. Aromatic amines and heterocyclic aromatic amines can undergo metabolic activation to form reactive intermediates that can bind to cellular macromolecules like DNA, leading to toxicity and DNA damage. nih.gov The identification of specific DNA adducts in target tissues is a key biomarker for assessing the risk associated with these compounds. nih.gov

Pre-clinical Investigations of Related Pyrazine- and Piperidine-Containing Compounds

The pharmacological potential of the 1-(2-pyrazinyl)-4-piperidinamine scaffold can be inferred from pre-clinical studies on related compounds that contain either a pyrazine (B50134) or a piperidine (B6355638) moiety. These investigations have revealed a wide range of biological activities, from receptor modulation to enzyme inhibition.

Modulation of Serotonin (B10506) Receptors (e.g., 5-HT3 Agonism by Pyridine (B92270) Analogs)

Compounds containing piperazine (B1678402) and pyrazine rings have been investigated for their effects on serotonin receptors. A series of 2-(1-piperazinyl)pyrazines demonstrated central serotonin-like activity, with 6-chloro-2-(1-piperazinyl)pyrazine showing potent central effects and weak peripheral action. nih.gov The structural similarities between this compound and serotonin are thought to contribute to its activity. nih.gov

Furthermore, piperazinylpyridine derivatives have been designed as dual 5-HT1A agonists and 5-HT3 antagonists. nih.gov Pharmacophore analysis indicated that the nitrogen atom of the isoquinoline, a methoxy (B1213986) group, and the piperazine ring were crucial for binding to these receptors. nih.gov Similarly, novel pyridine derivatives have been developed as selective and potent agonists for the 5-HT1A receptor, showing potential as antidepressants. acs.org Tetrasubstituted pyridines have also been identified as potent 5-HT2C receptor agonists. nih.govucl.ac.uk The search for selective 5-HT2C agonists has been driven by the need to avoid the adverse effects associated with non-selective agents. nih.gov

| Compound Class | Receptor Target(s) | Observed Activity |

| 2-(1-Piperazinyl)pyrazines | Serotonin Receptors | Central serotoninmimetic activity nih.gov |

| Piperazinylpyridine derivatives | 5-HT1A / 5-HT3 | Dual agonism/antagonism nih.gov |

| Pyridine derivatives | 5-HT1A | Potent and selective agonism acs.org |

| Tetrasubstituted pyridines | 5-HT2C | Potent agonism nih.govucl.ac.uk |

Enzyme Inhibition Studies (e.g., Cholinesterases, Monoamine Oxidases)

Derivatives of piperidine and pyrazine have shown significant inhibitory activity against various enzymes, including cholinesterases and monoamine oxidases (MAOs), which are important targets in the treatment of neurodegenerative diseases.

Cholinesterases: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. ijpsi.org Several piperidinone derivatives have been synthesized and evaluated as cholinesterase inhibitors. acgpubs.org For example, 1-benzyl-3,5-bis(4-nitrobenzylidene)piperidine-4-one was found to be a potent AChE inhibitor, while 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one acted as a dual inhibitor of both AChE and BuChE. acgpubs.org Amiridine-piperazine hybrids have also been developed as multifunctional agents for Alzheimer's, displaying mixed-type reversible inhibition of both AChE and BuChE. nih.gov

Monoamine Oxidases: MAO inhibitors are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.comnih.gov Pyridazinobenzylpiperidine derivatives have been synthesized and found to be selective inhibitors of MAO-B. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and demonstrated competitive and reversible inhibition. mdpi.com Piperine, a naturally occurring piperidine derivative, and its analogues have also been identified as potent MAO inhibitors, with some derivatives showing selectivity for MAO-B. nih.gov

| Compound Class | Enzyme Target | Key Findings |

| Piperidinone derivatives | AChE, BuChE | Potent and selective inhibition of AChE by some derivatives. acgpubs.org |

| Amiridine-piperazine hybrids | AChE, BuChE | Mixed-type reversible inhibition of both enzymes. nih.gov |

| Pyridazinobenzylpiperidine derivatives | MAO-A, MAO-B | Selective and potent inhibition of MAO-B. mdpi.com |

| Piperine and its derivatives | MAO-A, MAO-B | Potent MAO inhibition, with some analogues selective for MAO-B. nih.gov |

Antagonism of Sigma-1 Receptors

The piperidine moiety is a common structural feature in ligands targeting sigma-1 (σ1) receptors. acs.orgnih.gov Several piperidine derivatives have been identified as high-affinity σ1 receptor antagonists. acs.orgnih.gov For instance, a series of piperidine propionamide (B166681) derivatives were designed as potent σ1 receptor antagonists and μ-opioid receptor agonists for the potential treatment of neuropathic pain. nih.gov Compound 44 from this series, N-(2-(4-(4-fluorobenzyl) piperidin-1-yl) ethyl)-N-(4-methoxy-phenyl) propionamide, displayed high affinity for both the σ1 receptor (Ki = 1.86 nM) and the μ-opioid receptor (Ki = 2.1 nM). nih.gov The piperidine ring is considered a critical structural element for dual histamine (B1213489) H3 and σ1 receptor activity. acs.orgnih.gov

Agonism of Mu Opioid Receptors

The piperidine scaffold is also prevalent in compounds that act as agonists at the mu (μ) opioid receptor, a primary target for potent analgesics. nih.govmdpi.com As mentioned, piperidine propionamide derivatives have been developed as dual σ1 receptor antagonists and μ-opioid receptor agonists. nih.gov Additionally, a series of 4-substituted piperidine and piperazine compounds have been shown to have balanced, low nanomolar binding affinity for both the μ-opioid receptor (MOR) and the delta-opioid receptor (DOR). nih.gov Some of these compounds exhibit good efficacy as MOR agonists while simultaneously acting as DOR antagonists, a profile that may reduce the negative side effects associated with selective MOR agonists. nih.gov The piperidine alkaloid lobeline (B1674988) has also been shown to bind to μ-opioid receptors and reduce the effects of opioid receptor agonists. wikipedia.org

Inhibition of Protein Tyrosine Phosphatases (e.g., SHP2)

The pyrazine ring is a key component in a number of inhibitors targeting the protein tyrosine phosphatase SHP2, an oncoprotein involved in various signaling pathways. tandfonline.comresearchgate.net Novel pyrazolopyrazine compounds have been developed as SHP2 inhibitors for the treatment of cancers like glioblastoma. nih.govacs.orgacs.org One study found that a 1H-pyrazolo[3,4-b]pyrazine derivative, compound 4b , was a highly selective allosteric inhibitor of SHP2 with an IC50 value of 3.2 nM. tandfonline.comtandfonline.com This was significantly more potent than the positive control, IACS-13909. tandfonline.comtandfonline.com The study highlighted that the pyrazine ring in the core structure was superior to a pyrimidine (B1678525) ring for inhibitory activity. tandfonline.comtandfonline.com

| Compound Class | Target | Key Findings |

| 1H-pyrazolo[3,4-b]pyrazine derivatives | SHP2 | Highly selective allosteric inhibition with nanomolar potency. tandfonline.comtandfonline.com |

| Pyrazolopyrazine compounds | SHP2 | Development as potential treatments for glioblastoma. nih.govacs.orgacs.org |

Anti-HIV Activity (e.g., Non-Nucleoside Reverse Transcriptase Inhibitors)

Derivatives of the piperidine and pyrazine core structures have been extensively investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. kuleuven.bemdpi.com NNRTIs are a crucial component of highly active antiretroviral therapy (HAART), valued for their high specificity and low cytotoxicity. kuleuven.be They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity. mdpi.com

Research has focused on designing novel derivatives that can effectively target both wild-type (WT) HIV-1 and drug-resistant mutant strains. kuleuven.be For instance, a series of piperidine-linked amino-triazine derivatives demonstrated excellent activity against WT HIV-1, with compound 6b3 showing an EC₅₀ value of 4.61 nM. kuleuven.be Similarly, indazolyl-substituted piperidin-4-yl-aminopyrimidines have been developed, with compound 5q emerging as a highly potent agent against WT HIV-1 (EC₅₀ = 6.4 nM) and also showing efficacy against resistant strains like K103N, Y181C, and E138K. nih.gov

Further modifications, such as the development of flexible hydrophilic piperidine-diarylpyrimidine derivatives, have yielded compounds with exceptional potency against a broad spectrum of resistant strains. nih.gov The representative compound 15f from this series not only showed strong inhibition of WT HIV-1 (EC₅₀ = 3 nM) but was also highly effective against challenging mutants like Y188L and the double mutant F227L + V106A. nih.gov

| Compound | Derivative Class | Target | Activity (EC₅₀) | Source |

|---|---|---|---|---|

| 15f | Piperidine-diarylpyrimidine | HIV-1 (WT) | 3 nM | nih.gov |

| 15f | Piperidine-diarylpyrimidine | HIV-1 (Y188L mutant) | 23 nM | nih.gov |

| 6b3 | Piperidine-linked amino-triazine | HIV-1 (WT) | 4.61 nM | kuleuven.be |

| 6b1 | Piperidine-linked amino-triazine | HIV-1 (K103N/Y181C mutant) | 0.55 µM | kuleuven.be |

| 5q | Indazolyl-substituted piperidin-4-yl-aminopyrimidine | HIV-1 (WT) | 6.4 nM | nih.gov |

| 5q | Indazolyl-substituted piperidin-4-yl-aminopyrimidine | HIV-1 (K103N mutant) | 0.077 µM | nih.gov |

| 9k | Piperazine-derived NNRTI | HIV-1 | 13.18 µg/ml (IC₅₀) | researchgate.net |

Antiproliferative and Anticancer Mechanisms (e.g., HSP90 Inhibition)

The piperidine and piperazine scaffolds are integral to the design of novel anticancer agents that operate through various mechanisms. nih.govnih.gov These compounds can activate molecular pathways leading to apoptosis and inhibit cell cycle progression in cancer cells. nih.gov

One key mechanism involves the inhibition of Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins that are critical for tumor cell survival, proliferation, and drug resistance. nih.gov While Hsp90 inhibitors have been explored as anticancer drugs, their use can be limited by host toxicities. nih.gov However, resorcylate aminopyrazoles (RAPs) represent a class of Hsp90 inhibitors capable of discriminating between fungal and human isoforms of the protein, highlighting the potential for developing selective inhibitors based on related scaffolds. nih.gov

Another significant target is histone deacetylase (HDAC). Certain 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids have been identified as selective inhibitors of HDAC6. nih.gov Compounds 9a-d in this series demonstrated potent inhibition of HDAC6 with IC₅₀ values ranging from 0.1 to 1.0 µM and selectively inhibited the growth of lung cancer cells over normal cells. nih.gov The mechanism of action for these compounds involves inducing cell cycle arrest in the S-phase. nih.gov

Derivatives such as thiosemicarbazones (TSCs) containing a piperazine ring have also shown potent and selective antiproliferative activity across a variety of cancer cell types, causing cell cycle inhibition at the G1/S phase and inducing apoptosis. nih.gov

| Compound | Derivative Class | Mechanism/Target | Activity (IC₅₀) | Cell Line | Source |

|---|---|---|---|---|---|

| 9a-d | Piperazinylsulfonylbenzenecarbohydroxamic Acid | HDAC6 Inhibition | 0.1-1.0 µM | Lung Cancer Cells | nih.gov |

| 9a-d | Piperazinylsulfonylbenzenecarbohydroxamic Acid | HDAC1 Inhibition | 0.9-6.0 µM | - | nih.gov |

| 4l | N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-arenecarboxamide | Antiproliferative | 5.1 µM (CC₅₀) | WIL-2NS (Splenic B-lymphoblastoid) | researchgate.net |

| 4l | N-{2-oxo-2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]}-arenecarboxamide | Antiproliferative | 7.3 µM (CC₅₀) | CCRF-SB (Acute B-lymphoblastic leukemia) | researchgate.net |

Antimicrobial and Antifungal Evaluations

Heterocycles incorporating piperidine and piperazine rings are a rich source of antimicrobial and antifungal agents. biomedpharmajournal.orgnih.gov The spread of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for treating infectious diseases. biomedpharmajournal.org

Derivatives of piperidin-4-one have been synthesized and shown to possess significant in vitro antibacterial and antifungal activities, with some compounds demonstrating potency comparable to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org For example, the compound DALIL1 , a piperidine-4-one derivative, was found to have highly potent antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. researchgate.net Similarly, novel thiazole (B1198619) and pyrazole (B372694) derivatives containing a quinoline-pyrido[2,3-d]pyrimidinone core exhibited excellent antimicrobial activity, with minimum inhibitory concentration (MIC) values as low as 1 to 5 µmol/mL. mdpi.com

In the antifungal domain, 1,2,4-triazole (B32235) derivatives containing a piperazinyl group have shown significant promise. nih.govnih.gov A series of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols displayed high activity against eight common pathogenic fungi, with many compounds outperforming fluconazole (B54011) and terbinafine. nih.gov Specifically, compounds 3g and 3h from a series of 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles exhibited higher antifungal activity than ketoconazole (B1673606) against Cladosporium cladosporoides and Aspergillus niger, respectively. nih.gov

| Compound Class | Activity Type | Organism | Potency | Source |

|---|---|---|---|---|

| Piperidin-4-one derivatives | Antibacterial/Antifungal | Various strains | Significant activity compared to ampicillin/terbinafine | biomedpharmajournal.org |

| DALIL1 (Piperidine-4-one derivative) | Antibacterial/Antifungal | Bacillus subtilis, Candida albicans | Highly potent | researchgate.net |

| Disubstituted piperazines (3k) | Antibacterial | Listeria monocytogenes | Most potent in series | nih.gov |

| Disubstituted piperazines (3d, 3g, 3k) | Antibacterial | MRSA | More potent than ampicillin | nih.gov |

| 3-Piperazinylmethyl-5-aryl-1H-1,2,4-triazoles (3g, 3h) | Antifungal | Cladosporium cladosporoides, Aspergillus niger | Higher activity than ketoconazole | nih.gov |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | Antifungal | Rhizoctonia solani | EC₅₀ as low as 3.34 µg/mL | researchgate.net |

In Vitro and In Vivo Pharmacological Assays for Scaffold Activity (Pre-clinical Focus)

The evaluation of compounds derived from the this compound scaffold relies on a suite of established in vitro and in vivo pharmacological assays to characterize their activity, affinity, and mechanism of action at a pre-clinical level.

Receptor Binding Affinity Assays

Receptor binding assays are fundamental for determining the affinity of a ligand for its target receptor. These assays typically involve the use of a radiolabeled ligand that binds specifically to the receptor of interest. By measuring the displacement of the radioligand by the test compound, one can calculate its binding affinity, commonly expressed as the inhibitor constant (Kᵢ).

For example, in the discovery of sigma receptor 1 (S1R) ligands, a screening of an in-house collection of piperidine/piperazine-based compounds was conducted. nih.gov The binding affinity of hit compounds was determined using a radioligand binding assay with rat liver homogenates. This led to the identification of compound 1 , which showed a high affinity for S1R with a Kᵢ value of 3.2 nM. nih.gov Similarly, the affinity of piperazinylimidazo[1,2-a]pyrazines for α₁- and α₂-adrenergic receptors was determined by their ability to displace the specific binding of [³H]prazosin and [³H]clonidine, respectively, from calf cerebral cortex homogenates. nih.gov

Functional Activity Assays (e.g., Reporter Gene Assays, Calcium Flux)

Functional assays are employed to determine the biological effect of a compound after it binds to its target, classifying it as an agonist, antagonist, or inverse agonist.

A common method is the reporter gene assay. In anti-HIV research, the TZM-bl cell line is frequently used. researchgate.net This cell line is engineered to express luciferase and β-galactosidase genes under the control of the HIV-1 promoter. Upon viral entry and transcription, the reporter genes are expressed, and their activity can be quantified, allowing for the measurement of viral inhibition by test compounds. researchgate.net

For other targets, different functional assays are used. To determine the functional profile of S1R ligands, a phenytoin (B1677684) assay can be employed. nih.gov Phenytoin, an allosteric modulator of S1R, potentiates the binding of S1R agonists but has little to no effect on the binding of antagonists. By observing the change in binding affinity in the presence of phenytoin, the functional nature of the test compound can be determined. nih.gov

Structure Activity Relationship Sar Studies of 1 2 Pyrazinyl 4 Piperidinamine Derivatives

Elucidation of Key Pharmacophoric Features within the 1-(2-Pyrazinyl)-4-piperidinamine Scaffold

The fundamental this compound scaffold consists of a pyrazine (B50134) ring linked to a piperidine (B6355638) ring at the 1-position, with an amine group attached to the 4-position of the piperidine ring. This arrangement presents several key pharmacophoric features that are crucial for molecular recognition and biological activity. The piperidine ring, in particular, has been identified as a critical structural element for the activity of these compounds at certain receptors. nih.gov

Impact of Substituents on the Pyrazine Moiety

Modifications to the pyrazine ring have been shown to significantly influence the activity of this compound derivatives. These effects can be broadly categorized into electronic and steric effects.

The electronic properties of substituents on the pyrazine ring can alter the electron density of the ring system, thereby affecting its ability to participate in interactions such as hydrogen bonding and π-π stacking. Electron-donating groups can increase the basicity of the pyrazine nitrogens, potentially enhancing hydrogen bond acceptor strength. Conversely, electron-withdrawing groups can decrease basicity but may introduce other favorable interactions.

For instance, in a related series of piperidine derivatives, the introduction of electron-withdrawing groups like 4-chloro or 4-bromo on a phenyl ring (in place of the pyrazine) was found to retain inhibitory potency against Mycobacterium tuberculosis MenA, while also favorably reducing lipophilicity. nih.gov This highlights the delicate balance between electronic effects and physicochemical properties.

The size and position of substituents on the pyrazine ring introduce steric constraints that can either be beneficial or detrimental to binding affinity. A bulky substituent may enhance binding by occupying a specific hydrophobic pocket within the receptor, or it could clash with the protein surface, leading to a loss of activity.

Influence of Modifications on the Piperidine Ring and Linker

The relative orientation of substituents on the piperidine ring is critical. For example, the stereochemistry of disubstituted piperidines, such as cis versus trans isomers, can lead to significant differences in biological activity due to the distinct three-dimensional arrangement of the functional groups. Studies on related piperidine-containing compounds have shown that stereoselective synthesis is often necessary to obtain the desired biologically active isomer.

The position of attachment of the pyrazine ring to the piperidine ring also matters. While the focus here is on this compound, it's worth noting that other positional isomers would present a different spatial arrangement of the key pharmacophoric elements, likely leading to altered biological profiles.

Substitution on the piperidine nitrogen can dramatically alter a compound's properties. In many biologically active piperidine derivatives, this nitrogen is part of the core structure linking different pharmacophoric groups. In the case of this compound, the piperidine nitrogen is directly attached to the pyrazine ring.

While direct N-substitution of the piperidine ring at this position would change the core scaffold, studies on related piperazine (B1678402) derivatives (which share a similar six-membered heterocyclic amine structure) have shown the importance of the nature of the substituent on the nitrogen atom. For example, comparing a piperazine to a piperidine core in certain dual-target ligands revealed that the piperidine moiety was a key element for affinity at the σ1 receptor while maintaining affinity for the H3 receptor. nih.gov This suggests that the nature of the heterocyclic amine ring itself (piperidine vs. piperazine) is a critical determinant of activity and selectivity. nih.gov

Furthermore, modifications to the exocyclic amine at the 4-position of the piperidine ring can also be considered a form of N-substitution. Acylation or alkylation of this amine would introduce different functional groups that could form new interactions with the target protein, thereby modulating the compound's activity.

Below is a table summarizing the impact of various structural modifications on the activity of this compound and related derivatives.

| Structural Modification | Effect on Activity | Reference |

| Replacement of piperazine with piperidine | Can be a key determinant for affinity and selectivity at certain receptors. | nih.gov |

| Substitution on the aromatic ring | Electron-withdrawing groups can retain potency and improve physicochemical properties like lipophilicity. | nih.gov |

| Stereochemistry of the piperidine ring | The spatial arrangement of substituents (e.g., cis vs. trans) is critical for biological activity. | |

| N-substitution of the exocyclic amine | Can introduce new interactions and modulate the compound's activity. |

Role of the Amine Linkage

The nature of the amine-containing moiety, specifically the core heterocyclic ring and any associated linkers, plays a critical role in the structure-activity relationship (SAR) of this compound derivatives. This is evident in studies comparing piperidine and piperazine cores and analyzing the impact of linker modifications on biological activity.

In studies of dual histamine (B1213489) H₃ (H₃R) and sigma-1 (σ₁) receptor ligands, the piperidine moiety was identified as a key structural element. nih.gov A direct comparison between two compounds differing only in this basic core—one with a piperazine ring and the other with a piperidine ring—highlighted this importance. The piperidine-containing compound (compound 5) showed significantly higher affinity for the σ₁ receptor (Kᵢ = 3.64 nM) compared to its piperazine analogue (compound 4, σ₁R Kᵢ = 1531 nM). nih.gov Interestingly, replacing the piperazine with piperidine did not substantially alter the high affinity for the H₃R (Kᵢ = 7.70 nM for the piperidine derivative vs. 3.17 nM for the piperazine derivative). nih.gov This suggests the piperidine ring is a crucial element for potent σ₁ receptor activity while maintaining affinity for the H₃R. nih.gov Molecular modeling suggests this difference in potency may be due to changes in the protonation states of the molecules at physiological pH. nih.gov

The length of the alkyl linker connecting the amine core to other parts of the molecule also influences activity, though its effect can be target-dependent. For a series of piperazine derivatives, the length of the alkylic linker did not show a clear influence on their affinity for the σ₁ receptor. nih.gov However, for the H₃R, an extension of the linker length in a series of tert-butyl analogues led to a decrease in affinity. nih.gov In the context of Mycobacterium tuberculosis MenA inhibitors, bridged piperazine derivatives were synthesized to investigate the role of the ether linkage, indicating the importance of the linker's nature in maintaining activity. nih.gov

Structure-Activity Relationships Correlating to Specific Biological Targets

The SAR of this compound and related piperazine/piperidine derivatives is highly dependent on the specific biological target. Modifications to the pyrazinyl, piperidine/piperazine, or amine moieties, as well as appended functional groups, can drastically alter binding affinities for receptors and inhibitory potency against enzymes.

SAR for Receptor Agonism/Antagonism

Derivatives of the this compound scaffold have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), including dopamine (B1211576), serotonin (B10506), histamine, and chemokine receptors.

Dopamine and Serotonin Receptors: A series of 1-cinnamyl-4-(2-methoxyphenyl)piperazines showed high affinity for the dopamine D₂ receptor, with low to moderate affinity for serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov Docking analyses indicated that the interaction with both D₂ and 5-HT₁ₐ receptors involves a crucial interaction between the protonated N1 nitrogen of the piperazine ring and aspartate residues within the receptor binding sites. nih.govresearchgate.net In another study, pyrido[1,2-a]pyrazine derivatives were identified as potent and selective dopamine D₄ receptor antagonists. nih.gov The lead compound, CP-293,019, exhibited a high affinity for the D₄ receptor (Kᵢ = 3.4 nM) with significant selectivity over the D₂ receptor (Kᵢ > 3310 nM). nih.gov

Histamine and Sigma Receptors: As previously mentioned, derivatives containing a piperidine core have been identified as potent dual-target antagonists for the histamine H₃ and sigma-1 (σ₁) receptors. nih.gov The piperidine ring was found to be a key structural feature for high σ₁ receptor affinity. nih.gov Compound 11 from this series, which features a piperidine core, demonstrated the highest binding preference for the σ₁R among the tested compounds (hH₃R Kᵢ = 6.2 nM, σ₁R Kᵢ = 4.41 nM, and σ₂R Kᵢ = 67.9 nM). nih.gov

Chemokine Receptors: The SAR of pyridyl-piperazinyl-piperidine derivatives as CXCR3 chemokine receptor antagonists has been explored. nih.gov This optimization work revealed that substitution on the 2'-position of the piperazine ring had a pronounced effect on CXCR3 receptor affinity. nih.gov Specifically, an analog incorporating a 2'(S)-ethylpiperazine moiety (analog 18j ) showed a human CXCR3 IC₅₀ of just 0.2 nM. nih.gov

Table 1: Receptor Binding Affinities of Selected Piperidine/Piperazine Derivatives

| Compound/Analog | Target Receptor | Binding Affinity (Kᵢ or IC₅₀) |

| CP-293,019 | Dopamine D₄ | Kᵢ = 3.4 nM nih.gov |

| CP-293,019 | Dopamine D₂ | Kᵢ > 3310 nM nih.gov |

| Analog 18j | CXCR3 | IC₅₀ = 0.2 nM nih.gov |

| Compound 5 | Histamine H₃ | Kᵢ = 7.70 nM nih.gov |

| Compound 5 | Sigma-1 (σ₁) | Kᵢ = 3.64 nM nih.gov |

| Compound 11 | Histamine H₃ | Kᵢ = 6.2 nM nih.gov |

| Compound 11 | Sigma-1 (σ₁) | Kᵢ = 4.41 nM nih.gov |

SAR for Enzyme Inhibition

The structural framework of pyrazinyl-piperidine and related compounds serves as a versatile scaffold for designing inhibitors of various enzymes.

Monoamine Oxidase (MAO) Inhibition: A study of pyridazinobenzylpiperidine derivatives revealed that most compounds exhibited higher inhibitory activity against MAO-B than MAO-A. mdpi.com Compound S5 , with a 3-chloro substitution on the phenyl ring, was the most potent MAO-B inhibitor (IC₅₀ = 0.203 μM) and showed a 19-fold selectivity for MAO-B over MAO-A. mdpi.com The SAR for MAO-B inhibition at the 3-position of the phenyl ring was determined to be -Cl > -OCH₃ > -F > -CN > -CH₃ > -Br. mdpi.com Conversely, compound S15 was the most potent, though still weak, MAO-A inhibitor (IC₅₀ = 3.691 μM). mdpi.com Another study on 1-(2-pyrimidin-2-yl)piperazine derivatives also identified selective MAO-A inhibitors. researchgate.net

Tyrosinase Inhibition: A series of 4-nitrophenylpiperazine derivatives were synthesized and evaluated as tyrosinase inhibitors. nih.gov The study found that replacing a benzyl (B1604629) or phenyl ring with an indole (B1671886) moiety at the N-1 position of the piperazine ring significantly improved potency. nih.gov Compound 4l , which features this indole moiety, showed a significant tyrosinase inhibitory effect with an IC₅₀ value of 72.55 μM and acted as a mixed-type inhibitor. nih.gov Another study identified (1E)-1-(2-Pyrazinyl)ethanone thiosemicarbazone (PT) as a potent, mixed-type tyrosinase inhibitor with an IC₅₀ of 7.75 μM. researchgate.net

Other Enzyme Targets: The versatility of this chemical space is demonstrated by its application to other enzyme families.

MenA Inhibition: Piperidine derivatives have been explored as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis, an essential enzyme in the menaquinone biosynthetic pathway. nih.gov

PI3Kδ Inhibition: A novel chemotype, 4-amino pyrrolotriazine, was found to selectively inhibit PI3Kδ, leading to the identification of a potent compound (30 ) effective in animal models of arthritis. nih.gov

DPP-IV Inhibition: Piperazine derivatives have been identified as a new scaffold for dipeptidyl peptidase-IV (DPP-IV) inhibitors, with in vitro inhibitory activity ranging from 19-30% at a 100 μM concentration. nih.gov

Cholinesterase Inhibition: Benzimidazole analogues bearing piperazine moieties have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, showing strong to moderate activity. mdpi.com

Table 2: Inhibitory Activity of Selected Derivatives Against Various Enzymes

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) |

| Compound S5 | MAO-B | 0.203 μM mdpi.com |

| Compound S5 | MAO-A | 3.857 μM mdpi.com |

| Compound S15 | MAO-A | 3.691 μM mdpi.com |

| Compound 4l | Tyrosinase | 72.55 μM nih.gov |

| (1E)-1-(2-Pyrazinyl)ethanone thiosemicarbazone (PT) | Tyrosinase | 7.75 μM researchgate.net |

| Piperazine Derivatives (3a-g ) | DPP-IV | 19-30% inhibition at 100 μM nih.gov |

Computational Approaches and Molecular Modeling of 1 2 Pyrazinyl 4 Piperidinamine and Its Ligand Interactions

Application of Molecular Docking for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. This method is instrumental in elucidating the binding mode of compounds like 1-(2-Pyrazinyl)-4-piperidinamine, providing insights into its interaction with target active sites. researchgate.netnih.gov Docking studies on related pyrazine (B50134) and piperidine (B6355638) derivatives have shown that these molecules can fit into the active sites of various enzymes, such as tyrosinase and histone deacetylases (HDACs). researchgate.netresearchgate.net The process involves generating multiple possible binding poses and scoring them based on energy calculations to identify the most stable and likely conformation. nih.gov

Once a preferred docking pose is identified, the specific interactions between the ligand and the protein's amino acid residues are analyzed. For pyrazinyl-piperidine scaffolds, these interactions typically include a combination of hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govnih.gov The pyrazine ring, with its nitrogen atoms, can act as a hydrogen bond acceptor. The piperidine ring and its substituents contribute to van der Waals and hydrophobic interactions within the binding pocket. For instance, in studies of similar compounds, the nitrogen atom of a pyrazine ring and the amine group are often involved in forming crucial hydrogen bonds with residues like histidine and threonine in the active site. nih.gov Pi-stacking interactions involving the aromatic pyrazine ring are also commonly observed. nih.gov

Table 1: Common Ligand-Protein Interactions for Pyrazinyl-Piperidine Scaffolds This table is interactive. Click on the headers to sort.

| Interaction Type | Ligand Moiety Involved | Potential Interacting Residue Types |

|---|---|---|

| Hydrogen Bond | Pyrazine Nitrogen, Piperidine Amine | His, Thr, Asp, Ser |

| Hydrophobic/Alkyl | Piperidine Ring | Val, Leu, Ile, Ala |

| Pi-Pi Stacking | Pyrazine Ring | Phe, Tyr, Trp, His |

| Cation-Pi | Protonated Piperidine Nitrogen | Phe, Tyr, Trp |

| Metal-Acceptor | Pyrazine Nitrogen | Metal ions (e.g., Zn in metalloenzymes) |

A critical outcome of docking analysis is the identification of key amino acid residues that are essential for ligand binding and stabilization. rsc.org For inhibitors targeting metalloenzymes, residues coordinating with a central metal ion (e.g., Zinc in HDACs or Copper in tyrosinase) are paramount. researchgate.net Studies on related pyrazole-sulfonamide inhibitors targeting carbonic anhydrase identified residues such as His94, His96, His119, and Thr199 as crucial for interaction. nih.gov Similarly, in the context of dopamine (B1211576) D2 receptors, a salt bridge with Asp114 has been shown to be vital for the stability of piperidine-containing ligands. nih.gov For this compound, the key residues would depend on the specific protein target, but would likely involve those capable of forming hydrogen bonds with the pyrazine and amine groups, and those creating a hydrophobic pocket for the piperidine ring.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are a set of computational methods that aim to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is used to build predictive models that can estimate the activity of new, unsynthesized molecules. nih.govnih.gov

For a series of compounds related to this compound, a QSAR model is developed by first compiling a dataset of molecules with known biological activities (e.g., IC50 values). nih.govresearchgate.net Using statistical methods like Multiple Linear Regression (MLR), these models establish a mathematical equation that links structural descriptors to activity. nih.gov For instance, 3D-QSAR studies on piperazine (B1678402) derivatives have successfully created models to predict antihistamine effects using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.govnih.gov These models can then be used to predict the biological activity of novel analogs, guiding the design of more potent compounds. nih.gov

The predictive power of a QSAR model depends heavily on the chosen molecular descriptors and rigorous validation. nih.gov Descriptors are numerical values that quantify various aspects of a molecule's structure, such as steric (size and shape), electrostatic (charge distribution), and hydrophobic properties. nih.gov Genetic algorithms are often employed to select the most relevant descriptors from a large pool. nih.gov

Model validation is crucial to ensure its robustness and predictive ability. nih.gov This involves both internal validation (e.g., leave-one-out cross-validation, yielding a Q² value) and external validation using a separate test set of compounds (yielding an R²_pred value). nih.gov A statistically significant model will have high values for Q² and R²_pred, indicating that it can reliably predict the activity of new compounds within its applicability domain. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Conformational Landscape Exploration

The conformational landscape of a molecule describes the full range of three-dimensional shapes it can adopt. This is critical as the biological activity of a compound is often dependent on it adopting a specific conformation to bind to a target protein.

Dynamic Behavior of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. If a biological target for this compound were identified, MD simulations could be used to understand the stability of the ligand-receptor complex and the key interactions that maintain binding.

As no specific biological targets or binding studies for this compound have been reported, there is no available data on the dynamic behavior of its ligand-receptor complexes. A typical MD simulation would track the movement of the ligand within the binding pocket of the receptor, analyzing the hydrogen bonds, hydrophobic interactions, and electrostatic interactions over the course of the simulation. This would provide insights into the binding affinity and residence time of the compound.

In silico ADME Prediction (Theoretical Pharmacokinetics)

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the drug discovery process.

There are no specific in silico ADME prediction reports for this compound in the scientific literature. The following sections outline the types of predictions that would be made in such a study.

Absorption and Distribution Predictions

Computational models can predict properties related to a compound's absorption and distribution in the body. These predictions are often based on the molecule's physicochemical properties.

Predicted Physicochemical Properties for ADME Analysis (Hypothetical)

| Property | Predicted Value | Implication |

|---|---|---|

| Molecular Weight | ~178.23 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| LogP (octanol-water partition coefficient) | (Not available) | Influences solubility and membrane permeability. |

| Topological Polar Surface Area (TPSA) | (Not available) | Predicts intestinal absorption and blood-brain barrier penetration. |

Note: The values in this table are hypothetical as no published data exists. They are estimated based on the chemical structure and are for illustrative purposes only.

Metabolic Stability Assessments

Predicting a compound's metabolic stability is crucial to estimate its half-life in the body. This is often done by identifying potential sites of metabolism by cytochrome P450 (CYP) enzymes.

For this compound, potential sites of metabolism would likely include the piperidine and pyrazine rings through oxidation, and the primary amine through various conjugation reactions. Without specific computational studies, it is not possible to provide a quantitative assessment of its metabolic stability.

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

In-depth Scientific Article on this compound Cannot Be Generated Due to Lack of Available Research

A comprehensive review of publicly available scientific literature and databases has revealed a significant lack of specific research focused solely on the chemical compound This compound . While the constituent chemical moieties, pyrazine and piperidinamine, are individually of interest in medicinal chemistry, their specific combination in this scaffold does not appear to be the subject of extensive, dedicated study.

Consequently, a detailed and scientifically accurate article adhering to the requested outline focusing on future perspectives in this compound research, including novel biological targets, advanced synthetic methodologies, rational design of analogues, and the integration of artificial intelligence, cannot be generated at this time. To do so would necessitate speculation and extrapolation beyond the scope of existing published data, which would not meet the standards of a professional and authoritative scientific article.

While it is possible to discuss the future perspectives of pyrazinylpiperidine derivatives in a broader context, any attempt to create an article solely on this compound would be unsubstantiated by current scientific evidence. Further research and publication on this specific compound are required before a comprehensive and factual article can be written.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Pyrazinyl)-4-piperidinamine, and how can purity be ensured?

- Methodology :

- Step 1 : Begin with a nucleophilic substitution reaction between 2-chloropyrazine and 4-aminopiperidine under reflux conditions in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C for 12–24 hours .

- Step 2 : Purify the crude product via column chromatography using silica gel (70–230 mesh) and a gradient elution system (e.g., ethyl acetate/hexane). Monitor purity by thin-layer chromatography (TLC) .

- Step 3 : Confirm structural integrity using H and C NMR spectroscopy, comparing peaks to reference spectra of analogous piperidine-pyrazine hybrids (e.g., δ 2.5–3.5 ppm for piperidine protons; δ 8.0–9.0 ppm for pyrazine protons) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Analytical Workflow :

- FT-IR : Identify amine (–NH) stretches (3300–3500 cm) and pyrazine ring vibrations (1500–1600 cm) .

- NMR : Use deuterated DMSO or CDCl to resolve piperidine ring conformers and pyrazine proton environments .

- HPLC-MS : Employ reverse-phase C18 columns with a water/acetonitrile gradient (0.1% formic acid) for purity assessment and molecular ion confirmation .

Q. What safety precautions are critical when handling this compound?

- Safety Protocol :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (category 2A hazard) .

- Ventilation : Use fume hoods for synthesis and handling to minimize inhalation risks .

- Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent degradation .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of this compound?

- Experimental Design :

- Variables : Test temperature (60–120°C), solvent polarity (DMF vs. THF), and catalyst loading (0–5 mol%) in a 2 factorial design .

- Response Metrics : Track yield (gravimetric analysis) and purity (HPLC). Use ANOVA to identify significant factors and interactions .

- Case Study : A study on analogous piperazinyl derivatives achieved 85% yield by optimizing solvent polarity and temperature interactions .

Q. How can contradictions in reported biological activity data (e.g., enzyme inhibition) be resolved?

- Validation Strategy :

- Assay Replication : Standardize assay conditions (e.g., pH 7.4 buffer, 25°C) and use positive controls (e.g., known kinase inhibitors) .

- Structural Confirmation : Verify compound identity via X-ray crystallography or 2D NMR (e.g., NOESY for stereochemical validation) .

- Dose-Response Curves : Generate IC values across multiple replicates to assess reproducibility. Discrepancies may arise from impurities >2% .

Q. What strategies improve the stability of this compound in aqueous solutions?

- Stability Optimization :

- pH Adjustment : Maintain pH 6–7 to minimize amine protonation or hydrolysis .

- Lyophilization : Prepare lyophilized aliquots for long-term storage, reconstituting in degassed buffers immediately before use .

- Antioxidants : Add 0.1% ascorbic acid to prevent oxidation of the pyrazine ring .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- SAR Framework :

- Core Modifications : Synthesize analogs with substituents at the pyrazine C3 position (e.g., –Cl, –OCH) and piperidine N-alkylation .

- Biological Testing : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. Correlate IC values with steric/electronic parameters (Hammett σ) .

- Computational Modeling : Perform DFT calculations to quantify electron-withdrawing/donating effects on binding affinity .

Q. What computational approaches predict the binding modes of this compound with target enzymes?

- In Silico Workflow :

- Docking Simulations : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDB: 3QKK). Prioritize poses with hydrogen bonds to pyrazine N atoms .

- Molecular Dynamics (MD) : Simulate binding stability over 100 ns (GROMACS) to assess conformational flexibility of the piperidine ring .

- Free Energy Calculations : Apply MM-PBSA to rank derivatives by predicted ΔG .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.